molecular formula C11H19IO B14497569 2-Butyl-6-(iodomethylidene)cyclohexan-1-ol CAS No. 63115-21-9

2-Butyl-6-(iodomethylidene)cyclohexan-1-ol

Cat. No.: B14497569
CAS No.: 63115-21-9
M. Wt: 294.17 g/mol
InChI Key: PWPKSVCPJGWALC-UHFFFAOYSA-N
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Description

2-Butyl-6-(iodomethylidene)cyclohexan-1-ol is an organic compound with the molecular formula C₁₁H₁₉IO It is a cyclohexanol derivative characterized by the presence of a butyl group at the 2-position and an iodomethylidene group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-6-(iodomethylidene)cyclohexan-1-ol typically involves the iodination of a suitable precursor, such as 2-butylcyclohexanone. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the introduction of the iodomethylidene group. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and quality control to ensure the compound meets industry standards. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-6-(iodomethylidene)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The iodomethylidene group can be reduced to a methyl group.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-butyl-6-(iodomethylidene)cyclohexanone.

    Reduction: Formation of 2-butyl-6-methylcyclohexan-1-ol.

    Substitution: Formation of 2-butyl-6-(azidomethylidene)cyclohexan-1-ol or 2-butyl-6-(cyanomethylidene)cyclohexan-1-ol.

Scientific Research Applications

2-Butyl-6-(iodomethylidene)cyclohexan-1-ol has various applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butyl-6-(iodomethylidene)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating the activity of receptors on cell surfaces.

    Signal Transduction: Affecting intracellular signaling pathways that regulate various cellular processes.

Comparison with Similar Compounds

2-Butyl-6-(iodomethylidene)cyclohexan-1-ol can be compared with other similar compounds, such as:

    2-Butyl-6-(bromomethylidene)cyclohexan-1-ol: Similar structure but with a bromine atom instead of iodine.

    2-Butyl-6-(chloromethylidene)cyclohexan-1-ol: Similar structure but with a chlorine atom instead of iodine.

    2-Butyl-6-(methylidene)cyclohexan-1-ol: Lacks the halogen atom, resulting in different reactivity and properties.

The uniqueness of this compound lies in its specific halogenation, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

63115-21-9

Molecular Formula

C11H19IO

Molecular Weight

294.17 g/mol

IUPAC Name

2-butyl-6-(iodomethylidene)cyclohexan-1-ol

InChI

InChI=1S/C11H19IO/c1-2-3-5-9-6-4-7-10(8-12)11(9)13/h8-9,11,13H,2-7H2,1H3

InChI Key

PWPKSVCPJGWALC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCCC(=CI)C1O

Origin of Product

United States

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